molecular formula C13H13FN2S2 B14355627 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile CAS No. 94639-08-4

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile

Cat. No.: B14355627
CAS No.: 94639-08-4
M. Wt: 280.4 g/mol
InChI Key: LJHMZUDSVIKHOW-UHFFFAOYSA-N
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Description

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile is a heterocyclic compound that contains a dithiine ring, which is a six-membered ring with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-fluorobenzaldehyde with a suitable dithiine precursor in the presence of a base such as piperidine . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(4-chlorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    6-Amino-4-(4-bromophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-Amino-4-(4-fluorophenyl)-2,2-dimethyl-2H,4H-1,3-dithiine-5-carbonitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its chlorine or bromine analogs .

Properties

CAS No.

94639-08-4

Molecular Formula

C13H13FN2S2

Molecular Weight

280.4 g/mol

IUPAC Name

6-amino-4-(4-fluorophenyl)-2,2-dimethyl-4H-1,3-dithiine-5-carbonitrile

InChI

InChI=1S/C13H13FN2S2/c1-13(2)17-11(10(7-15)12(16)18-13)8-3-5-9(14)6-4-8/h3-6,11H,16H2,1-2H3

InChI Key

LJHMZUDSVIKHOW-UHFFFAOYSA-N

Canonical SMILES

CC1(SC(C(=C(S1)N)C#N)C2=CC=C(C=C2)F)C

Origin of Product

United States

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